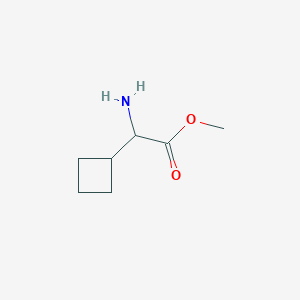

Methyl 2-amino-2-cyclobutylacetate

Overview

Description

“Methyl 2-amino-2-cyclobutylacetate” is a chemical compound with the molecular weight of 179.65 . It is available in two forms: a hydrochloride and a liquid . The hydrochloride form is a powder that is stored at 4°C , while the liquid form is stored in a dark place at 2-8°C .

Molecular Structure Analysis

The IUPAC name for the hydrochloride form of the compound is “this compound hydrochloride” and its InChI code is "1S/C7H13NO2.ClH/c1-10-7(9)6(8)5-3-2-4-5;/h5-6H,2-4,8H2,1H3;1H" . For the liquid form, the IUPAC name is “methyl (2R)-amino (cyclobutyl)ethanoate” and its InChI code is "1S/C7H13NO2/c1-10-7(9)6(8)5-3-2-4-5/h5-6H,2-4,8H2,1H3/t6-/m1/s1" .Physical And Chemical Properties Analysis

“this compound” is a powder in its hydrochloride form and a liquid in another form . and is stored at 4°C . and is stored in a dark place at 2-8°C .Scientific Research Applications

Synthesis of Cyclopropyl-Containing Amino Acids : Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a compound structurally similar to Methyl 2-amino-2-cyclobutylacetate, has been used as a building block for cyclopropyl-containing amino acids. This compound has shown reactivity in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids in protected form. It's been applied in the synthesis of precursors for geometrically constrained bicyclic peptidomimetics (Limbach et al., 2009).

Development of Novel Amino Acid Derivatives : Another study demonstrated the synthesis of various methyl 2-(benzylamino)cyclobutenecarboxylates, which were then converted into N-Boc-protected derivatives and used to form dipeptides. This research indicates the potential of these compounds in peptide synthesis (Meijere et al., 2010).

Antimicrobial Activity : A study explored the antimicrobial activity of compounds containing cyclobutane and 1,3-thiazole, closely related to this compound. Some compounds showed significant activity against bacterial strains like Staphylococcus aureus and Mycobacterium fortuitum (Koparir et al., 2011).

Gas Chromatography-Mass Spectrometry : Cycloalkylcarbonyl derivatives, including cyclobutylcarbonyl, have been proposed for determining amino acid methyl esters by gas chromatography-mass spectrometry. These derivatives form symmetric peaks and can decompose with the cleavage of carbocycles, suggesting their utility in analytical chemistry (Zaikin & Luzhnov, 2002).

Synthesis of Constrained Amino Acids : There has been a synthesis of various constrained amino acids, including cyclobutane amino acids. These compounds, structurally related to this compound, offer potential for the development of novel peptidomimetics and drug candidates (Avenoza et al., 2005).

Radiolabeling and Neuroprotective Drug Potential : Methyl 2-(methoxycarbonyl) -2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound with a structural resemblance to this compound, was developed as a potential neuroprotective drug and studied using PET imaging in rats. The compound showed significant accumulation in cortical brain areas (Yu et al., 2003).

Safety and Hazards

properties

IUPAC Name |

methyl 2-amino-2-cyclobutylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6(8)5-3-2-4-5/h5-6H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMQPLHPHZACOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

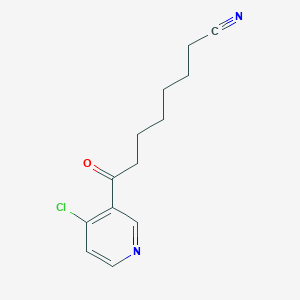

COC(=O)C(C1CCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile](/img/structure/B1424311.png)

![5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole](/img/structure/B1424315.png)